2-[2-(1H-imidazol-5-yl)ethyl]benzo[de]isoquinoline-1,3-dione
Overview
Description
2-[2-(1H-imidazol-5-yl)ethyl]benzo[de]isoquinoline-1,3-dione is a compound that features both an imidazole ring and a benzoisoquinoline structure The imidazole ring is a five-membered heterocyclic moiety containing two nitrogen atoms, while the benzoisoquinoline structure is a fused ring system that includes both benzene and isoquinoline rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1H-imidazol-5-yl)ethyl]benzo[de]isoquinoline-1,3-dione typically involves the construction of the imidazole ring followed by its attachment to the benzoisoquinoline core. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-[2-(1H-imidazol-5-yl)ethyl]benzo[de]isoquinoline-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can target the benzoisoquinoline core, potentially leading to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the imidazole and benzoisoquinoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the benzoisoquinoline core can produce dihydro derivatives.
Scientific Research Applications
2-[2-(1H-imidazol-5-yl)ethyl]benzo[de]isoquinoline-1,3-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[2-(1H-imidazol-5-yl)ethyl]benzo[de]isoquinoline-1,3-dione involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. The benzoisoquinoline core can interact with various receptors, potentially modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(1H-imidazol-2-yl)ethylamine: Similar in structure but lacks the benzoisoquinoline core.
1H-benzo[de]isoquinoline-1,3(2H)-dione: Similar in structure but lacks the imidazole ring.
Uniqueness
What sets 2-[2-(1H-imidazol-5-yl)ethyl]benzo[de]isoquinoline-1,3-dione apart is the combination of the imidazole ring and the benzoisoquinoline core. This unique structure allows it to interact with a broader range of molecular targets and participate in a wider variety of chemical reactions compared to its individual components.
Properties
IUPAC Name |
2-[2-(1H-imidazol-5-yl)ethyl]benzo[de]isoquinoline-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c21-16-13-5-1-3-11-4-2-6-14(15(11)13)17(22)20(16)8-7-12-9-18-10-19-12/h1-6,9-10H,7-8H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQPKHURWKSEBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCC4=CN=CN4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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